![molecular formula C23H17ClFNO3S B3411128 1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 902484-89-3](/img/structure/B3411128.png)
1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one
Overview
Description
1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone antibiotics. It is a synthetic compound that has shown potential as an antibacterial agent in scientific research.
Mechanism of Action
Mode of Action
Sulfonyl fluorides, a group to which this compound belongs, are known for their unique stability-reactivity balance . They exhibit relatively low reactivity toward nucleophilic substitution, making them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .
Biochemical Pathways
Sulfonyl fluorides are known to interact with various proteins and amino acids, potentially affecting multiple biochemical pathways .
Result of Action
Sulfonyl fluorides are known to have diverse applications in biology and pharmaceuticals due to their unique reactivity .
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one in lab experiments include its broad-spectrum antibacterial activity, low toxicity, and good pharmacokinetic properties. However, the limitations include its limited solubility in water and its potential for developing bacterial resistance.
Future Directions
There are several future directions for the research and development of 1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one. These include:
1. Further optimization of the synthesis method to improve yields and reduce costs.
2. Evaluation of the compound's efficacy in clinical trials.
3. Development of new formulations to improve solubility and bioavailability.
4. Investigation of the compound's potential as an antifungal agent.
5. Study of the compound's mechanism of action to gain a better understanding of its antibacterial properties.
6. Exploration of the compound's potential as a treatment for other diseases, such as cancer.
Conclusion:
1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one is a synthetic compound that has shown potential as an antibacterial and antifungal agent in scientific research. Its broad-spectrum activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. Future research should focus on optimizing the synthesis method, evaluating the compound's efficacy in clinical trials, and exploring its potential as a treatment for other diseases.
Scientific Research Applications
1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacteria, including gram-positive and gram-negative bacteria. In addition, it has shown potential as an antifungal agent. The compound has been tested in vitro and in vivo, and has shown promising results in animal models.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-15-5-8-19(9-6-15)30(28,29)22-14-26(13-16-3-2-4-17(24)11-16)21-10-7-18(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHXZBSISGFOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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